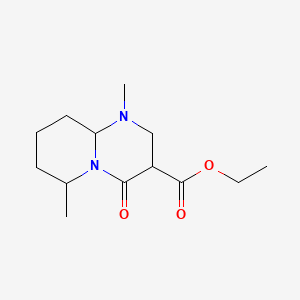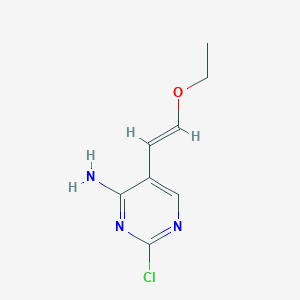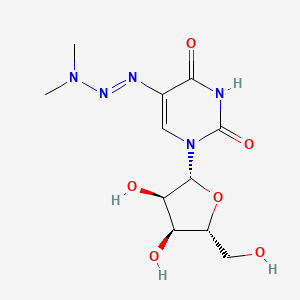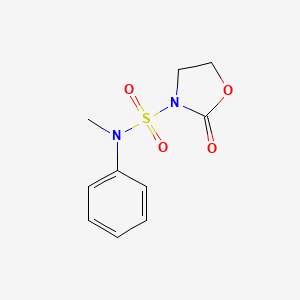![molecular formula C24H22N4O2 B12915994 2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) CAS No. 920491-91-4](/img/structure/B12915994.png)
2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) is an organic compound characterized by its complex molecular structure. This compound belongs to the class of benzo[d]oxazoles, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with dimethylformamide dimethyl acetal, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted benzo[d]oxazoles.
Applications De Recherche Scientifique
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mécanisme D'action
The mechanism of action of 2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine): Known for its unique optical properties.
2,2’-(1,2-phenylene)bis(N,N-dipropylbenzo[d]oxazol-6-amine): Similar structure but with different alkyl groups, leading to variations in reactivity and applications.
2,2’-(1,2-phenylene)bis(N,N-diethylbenzo[d]oxazol-6-amine): Another analog with distinct properties due to the ethyl groups.
Uniqueness
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) stands out due to its specific molecular configuration, which imparts unique optical and chemical properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
920491-91-4 |
|---|---|
Formule moléculaire |
C24H22N4O2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-[2-[6-(dimethylamino)-1,3-benzoxazol-2-yl]phenyl]-N,N-dimethyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C24H22N4O2/c1-27(2)15-9-11-19-21(13-15)29-23(25-19)17-7-5-6-8-18(17)24-26-20-12-10-16(28(3)4)14-22(20)30-24/h5-14H,1-4H3 |
Clé InChI |
UDZLOQMXRXMZBG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3C4=NC5=C(O4)C=C(C=C5)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)




![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)

![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
